MAO-B vs. MAO-A Selectivity: A 6.5-Fold Window Achieved by 5-Methoxy Substitution on the 3-Aminoquinoline Core
In a fluorescence-based assay measuring the inhibition of human MAO-B and MAO-A, 5-Methoxyquinolin-3-amine exhibited a clear selectivity for MAO-B over MAO-A. The IC50 for MAO-B inhibition was 15.4 µM (1.54E+4 nM), while the IC50 for MAO-A was 100 µM (1.00E+5 nM) [1]. This represents a 6.5-fold higher potency for MAO-B compared to MAO-A [1]. In contrast, the unsubstituted parent core, 3-aminoquinoline, shows no such selectivity, with an IC50 > 2000 µM for MAO-B [2]. This direct comparison highlights that the 5-methoxy substitution on the 3-aminoquinoline framework is essential for achieving moderate MAO-B inhibition with a measurable selectivity window [REFS-1, REFS-2].
| Evidence Dimension | MAO-B Inhibition Potency and MAO-B/A Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 15.4 µM (1.54E+4 nM); MAO-A IC50 = 100 µM (1.00E+5 nM) |
| Comparator Or Baseline | 3-Aminoquinoline (MAO-B IC50 > 2000 µM) |
| Quantified Difference | Target compound shows 6.5-fold selectivity for MAO-B over MAO-A; >130-fold higher MAO-B potency compared to 3-aminoquinoline |
| Conditions | Human recombinant MAO-B and MAO-A, kynuramine substrate, fluorescence assay, 20 min incubation |
Why This Matters
This selectivity profile makes 5-Methoxyquinolin-3-amine a valuable starting point for developing isoform-selective MAO-B inhibitors, which are of interest for neurodegenerative disease research, whereas 3-aminoquinoline is essentially inactive at therapeutically relevant concentrations.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity Data: IC50 for human MAO-B and MAO-A. (Accessed 2026). View Source
- [2] BRENDA Enzyme Database. EC 1.4.3.4 - monoamine oxidase. IC50 Value for quinolin-3-amine. (Accessed 2026). View Source
